Cas no 10133-22-9 (5-(Bromomethyl)benzo[b]thiophene)

5-(Bromomethyl)benzo[b]thiophene structure
10133-22-9 structure
商品名:5-(Bromomethyl)benzo[b]thiophene
CAS番号:10133-22-9
MF:C9H7BrS
メガワット:227.1209
MDL:MFCD18451809
CID:1128725
PubChem ID:11160498

5-(Bromomethyl)benzo[b]thiophene 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 5-(bromomethyl)-
    • 5-(bromomethyl)-1-benzothiophene
    • 5-(bromomethyl)benzo[b]thiophene
    • (5-bromomethyl)benzo[b]thiophene
    • 5-(bromomethyl)benzothiophene
    • Benzo[b]thiophene,5-(bromomethyl)
    • 5-bromomethylbenzo[b]thiophene
    • 5-bromomethyl-benzo[b]thiophene
    • FOQVMHRXEHFCNW-UHFFFAOYSA-N
    • AK501932
    • AS-62118
    • 10133-22-9
    • DTXSID30457280
    • MFCD18451809
    • AKOS027440573
    • C71069
    • DA-16375
    • EN300-6218220
    • SCHEMBL1863293
    • 5-(Bromomethyl)benzo[b]thiophene
    • MDL: MFCD18451809
    • インチ: 1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
    • InChIKey: FOQVMHRXEHFCNW-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C1C([H])=C([H])C2=C(C([H])=C([H])S2)C=1[H]

計算された属性

  • せいみつぶんしりょう: 225.94500
  • どういたいしつりょう: 225.94518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • PSA: 28.24000
  • LogP: 3.79620

5-(Bromomethyl)benzo[b]thiophene セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD585793)

5-(Bromomethyl)benzo[b]thiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A169004559-25g
5-(Bromomethyl)benzo[b]thiophene
10133-22-9 97%
25g
$3939.60 2023-09-04
Ambeed
A366996-1g
5-(Bromomethyl)benzo[b]thiophene
10133-22-9 97%
1g
$1582.0 2024-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WR545-1g
5-(Bromomethyl)benzo[b]thiophene
10133-22-9 97%
1g
7281CNY 2021-05-07
Enamine
EN300-6218220-2.5g
5-(bromomethyl)-1-benzothiophene
10133-22-9 95%
2.5g
$1067.0 2023-05-30
Enamine
EN300-6218220-10.0g
5-(bromomethyl)-1-benzothiophene
10133-22-9 95%
10g
$2343.0 2023-05-30
Aaron
AR0004XW-100mg
Benzo[b]thiophene, 5-(bromomethyl)-
10133-22-9 97%
100mg
$253.00 2025-02-10
Aaron
AR0004XW-50mg
Benzo[b]thiophene, 5-(bromomethyl)-
10133-22-9 97%
50mg
$149.00 2025-03-04
1PlusChem
1P0004PK-50mg
Benzo[b]thiophene, 5-(bromomethyl)-
10133-22-9 97%
50mg
$154.00 2023-12-27
1PlusChem
1P0004PK-1g
Benzo[b]thiophene, 5-(bromomethyl)-
10133-22-9 97%
1g
$1095.00 2023-12-27
A2B Chem LLC
AA05304-10g
5-(Bromomethyl)benzo[b]thiophene
10133-22-9 95%
10g
$2502.00 2024-04-20

5-(Bromomethyl)benzo[b]thiophene 合成方法

5-(Bromomethyl)benzo[b]thiophene 関連文献

5-(Bromomethyl)benzo[b]thiopheneに関する追加情報

Introduction to 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9)

5-(Bromomethyl)benzo[b]thiophene, with the chemical formula C₁₁H₇BrS, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a benzo[b]thiophene core substituted with a bromomethyl group, making it a versatile intermediate for various synthetic applications. The CAS number 10133-22-9 uniquely identifies this substance, ensuring precise classification and handling in laboratory and industrial settings.

The benzo[b]thiophene scaffold is a crucial structural motif in medicinal chemistry due to its presence in numerous biologically active molecules. Its aromatic system combines the stability of benzene with the electron-rich properties of thiophene, facilitating interactions with biological targets. The introduction of a bromomethyl group at the 5-position enhances reactivity, enabling further functionalization through nucleophilic substitution reactions. This property makes 5-(Bromomethyl)benzo[b]thiophene an invaluable building block for drug discovery and material science.

In recent years, researchers have explored the potential of 5-(Bromomethyl)benzo[b]thiophene in developing novel therapeutic agents. Its structural features have been leveraged to design compounds targeting neurological disorders, cancer, and infectious diseases. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which play a critical role in cancer therapy by disrupting aberrant signaling pathways. The bromomethyl functionality allows for easy conjugation with other pharmacophores, enhancing drug-like properties such as solubility and bioavailability.

The pharmaceutical industry has also utilized 5-(Bromomethyl)benzo[b]thiophene in the development of antimicrobial agents. The benzo[b]thiophene core is known to exhibit broad-spectrum activity against bacteria and fungi, while the bromomethyl group provides a handle for modifying potency and selectivity. Recent advances in synthetic methodologies have further streamlined the preparation of derivatives, enabling high-throughput screening programs to identify lead compounds with improved efficacy.

Beyond pharmaceutical applications, 5-(Bromomethyl)benzo[b]thiophene has found relevance in materials science. Its ability to form stable π-conjugated systems makes it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have incorporated this compound into polymers and small molecules to enhance charge transport properties, contributing to more efficient energy conversion devices. The bromomethyl group also facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures.

The synthesis of 5-(Bromomethyl)benzo[b]thiophene typically involves bromination of benzo[b]thiophene precursors using reagents like N-bromosuccinimide (NBS). This method provides good regioselectivity, allowing for the introduction of the bromomethyl group at the desired position. Advances in catalytic systems have improved yields and reduced byproduct formation, making the process more sustainable and scalable. Purification techniques such as column chromatography ensure high purity standards required for sensitive applications.

In conclusion, 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for drug development and advanced materials. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain a cornerstone in innovative chemical synthesis.

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Amadis Chemical Company Limited
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